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Introduction
Carboxyamidotriazole Orotate (CTO) is the orotate salt of Carboxyamidotriazole (CAI), an

orally bioavailable small molecule inhibitor of non-voltage-operated calcium channels.[1][2][3]

[4][5][6] By impeding calcium influx, CTO disrupts calcium channel-mediated signal

transduction pathways, exhibiting anti-angiogenic, anti-proliferative, and anti-inflammatory

effects.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical and

physical properties of CTO, its mechanism of action, and detailed experimental protocols for its

study.

Chemical and Physical Properties
Carboxyamidotriazole Orotate's formulation as an orotate salt enhances its aqueous

solubility and oral bioavailability compared to its parent compound, CAI.[1][7][8] This improved

pharmacokinetic profile allows for the achievement of higher plasma concentrations with

potentially reduced toxicity.[1][7][8]
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Property Data Reference

CAS Number 187739-60-2 [9]

Molecular Formula C₂₂H₁₆Cl₃N₇O₆ [9]

Molecular Weight 580.76 g/mol [3]

Solubility

DMSO: 5 mg/mL (8.61 mM)[3],

25 mg/mL (43.04 mM)[2];

Water: Insoluble[2]; Ethanol:

Insoluble[2]

[2][3]

Appearance Crystalline solid

Storage Store at -20°C [3]

Mechanism of Action
The primary mechanism of action of Carboxyamidotriazole Orotate is the inhibition of non-

voltage-operated calcium channels, leading to a blockade of store-operated calcium entry

(SOCE). This disruption of calcium homeostasis affects a multitude of downstream signaling

pathways critical for cell proliferation, survival, and angiogenesis.

Inhibition of Calcium Signaling
CTO's inhibitory effect on SOCE prevents the sustained influx of extracellular calcium following

the depletion of intracellular calcium stores. This process is crucial for the activation of various

cellular functions.
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Figure 1. Inhibition of Store-Operated Calcium Entry by CTO.

Impact on Key Signaling Pathways
The disruption of calcium signaling by CTO has significant downstream consequences on

several key oncogenic pathways:

VEGF Signaling Pathway: CTO inhibits the production of Vascular Endothelial Growth Factor

(VEGF), a key regulator of angiogenesis. By blocking the calcium signaling necessary for

VEGF-induced endothelial proliferation, CTO exerts its anti-angiogenic effects.
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Figure 2. CTO-mediated inhibition of the VEGF signaling pathway.

PI3K/Akt/mTOR Signaling Pathway: CTO has been shown to inhibit the PI3K/Akt/mTOR

pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth,

proliferation, and survival.
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Figure 3. CTO's inhibitory effect on the PI3K/Akt/mTOR pathway.

Experimental Protocols
In Vivo Chronic Myeloid Leukemia (CML) Xenograft
Model
This protocol outlines the methodology for evaluating the anti-tumor efficacy of CTO in a CML

xenograft mouse model.[10]
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1. Cell Culture and Inoculation:

Culture imatinib-resistant CML cells (e.g., K562R) in appropriate media.
Harvest viable single cells and suspend in PBS at a concentration of 1 x 10⁷ cells/0.2 mL.
Inoculate each mouse subcutaneously in the right flank with the cell suspension. Day of
injection is considered Day 0.

2. Treatment Regimen:

On Day 7, when tumors are palpable, randomize mice into treatment and control groups
(n=10 per group).
CTO Treatment Groups: Administer CTO intraperitoneally (i.p.) at 342 mg/kg or 513 mg/kg,
once daily for 5 consecutive days (Q1D x 5), for two rounds.[10] The vehicle for CTO is 80%
PEG-100.[10]
Control Group: Administer the vehicle (80% PEG-100) following the same schedule.
Combination Therapy (Optional): Administer imatinib (50 mg/kg, i.p.) three days a week for
two rounds in combination with CTO or vehicle.[10]

3. Monitoring and Endpoint:

Observe animals daily for clinical signs of toxicity.
Measure tumor volume regularly.
The primary endpoint is typically tumor growth inhibition.

Click to download full resolution via product page

start [label="Day 0:\nSubcutaneous inoculation\nof CML cells (1x10⁷)",

shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; palpable

[label="Day 7:\nTumors palpable"]; randomize [label="Randomize mice

into\ntreatment groups (n=10)"]; treatment [label="Treatment (2

rounds):\n- CTO (342 or 513 mg/kg, i.p., Q1Dx5)\n- Vehicle (80% PEG-

100)\n- Optional: Imatinib (50 mg/kg, i.p., 3x/week)"]; monitor

[label="Daily observation and\ntumor measurement", shape=ellipse,

fillcolor="#FBBC05"]; end [label="Endpoint:\nTumor growth inhibition

analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> palpable; palpable -> randomize; randomize -> treatment;

treatment -> monitor; monitor -> end; }
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Figure 4. Workflow for the in vivo CML xenograft model with CTO.

Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes a method to measure changes in intracellular calcium concentration in

response to stimuli, and its inhibition by CTO, using the ratiometric fluorescent indicator Fura-2

AM.[11][12][13][14]

1. Cell Preparation and Dye Loading:

Culture cells to 80-100% confluence in a 96-well plate or on coverslips.[12]
Prepare a Fura-2 AM loading solution (typically 1-5 µM in a suitable buffer like HBSS). The
addition of Pluronic F-127 can aid in dye solubilization.[13]
Wash cells and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the
dark.[12]
Wash the cells to remove extracellular dye and allow for de-esterification of the dye within
the cells for at least 20-30 minutes.[11][14]

2. Calcium Measurement:

Mount the coverslip on an imaging chamber or place the 96-well plate in a fluorescence plate
reader.
Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-
unbound) and measure the emission at ~510 nm.[12]
Record the baseline fluorescence ratio (340/380 nm).
To study the effect of CTO, pre-incubate the cells with the desired concentration of CTO
before stimulating.
Add a stimulus (e.g., a GPCR agonist) to induce a calcium response and record the change
in the fluorescence ratio over time.

3. Data Analysis:

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to
the intracellular calcium concentration.
The change in this ratio upon stimulation reflects the calcium influx, which can be quantified
and compared between control and CTO-treated cells.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://hellobio.com/media/productattach/f/u/fura-2_am_protocol_book.pdf
https://ionbiosciences.com/wp-content/uploads/FURA-2-AM_PROTOCOL.pdf
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://hellobio.com/media/productattach/f/u/fura-2_am_protocol_book.pdf
https://ionbiosciences.com/wp-content/uploads/FURA-2-AM_PROTOCOL.pdf
https://hellobio.com/media/productattach/f/u/fura-2_am_protocol_book.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://hellobio.com/media/productattach/f/u/fura-2_am_protocol_book.pdf
https://www.benchchem.com/product/b1684363?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


start [label="Culture cells to\n80-100% confluence", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load cells

with Fura-2 AM\n(30-60 min, 37°C)"]; wash [label="Wash to

remove\nextracellular dye"]; deesterify [label="Allow for de-

esterification\n(20-30 min)"]; preincubate [label="Pre-incubate with

CTO\n(optional)"]; measure [label="Measure baseline\nfluorescence

ratio (340/380 nm)"]; stimulate [label="Add stimulus and\nrecord ratio

change"]; analyze [label="Analyze calcium influx\nquantification",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> load; load -> wash; wash -> deesterify; deesterify ->

preincubate; preincubate -> measure; measure -> stimulate; stimulate -

> analyze; }

Figure 5. Experimental workflow for intracellular calcium measurement.

Western Blot Analysis of the mTOR Pathway
This protocol provides a general framework for assessing the effect of CTO on the

phosphorylation status of key proteins in the mTOR signaling pathway.[15][16][17][18]

1. Cell Lysis and Protein Quantification:

Treat cells with CTO at various concentrations and time points.
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and
phosphatase inhibitors.
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA
assay).

2. Gel Electrophoresis and Protein Transfer:

Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour
at room temperature.[18]
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Incubate the membrane with primary antibodies specific for the proteins of interest (e.g.,
phospho-mTOR, total mTOR, phospho-Akt, total Akt, phospho-S6K, total S6K) overnight at
4°C.[16]
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.[15]

4. Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantify the band intensities to determine the relative levels of protein phosphorylation.
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start [label="Cell treatment with CTO", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell lysis

and\nprotein quantification"]; sds_page [label="SDS-PAGE"]; transfer

[label="Protein transfer to membrane"]; blocking [label="Membrane

blocking"]; primary_ab [label="Primary antibody incubation\n(e.g., p-

mTOR, mTOR)"]; secondary_ab [label="Secondary antibody incubation"];

detection [label="ECL detection"]; analysis [label="Band intensity

analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> lysis; lysis -> sds_page; sds_page -> transfer; transfer ->

blocking; blocking -> primary_ab; primary_ab -> secondary_ab;

secondary_ab -> detection; detection -> analysis; }

Figure 6. Workflow for Western blot analysis of the mTOR pathway.

Conclusion
Carboxyamidotriazole Orotate is a promising anti-cancer agent with a well-defined

mechanism of action centered on the inhibition of calcium signaling. Its improved

pharmacokinetic properties over the parent compound, CAI, make it a more viable candidate

for clinical development. This technical guide provides researchers with the foundational

knowledge and experimental protocols necessary to further investigate the therapeutic

potential of CTO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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